

SR1555 Hydrochloride: A Potent RORy Inverse Agonist for Modulating Immune Responses

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Compound of Interest		
Compound Name:	SR1555 hydrochloride	
Cat. No.:	B11929159	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoic acid receptor-related orphan receptor gamma (RORy) has emerged as a critical regulator of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells. These cells are key players in the pathogenesis of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. **SR1555 hydrochloride** is a potent and selective synthetic inverse agonist of RORy. By binding to the ligand-binding domain of RORy, SR1555 effectively suppresses the pro-inflammatory activities of Th17 cells while simultaneously promoting the development of anti-inflammatory T regulatory (Treg) cells. This dual mechanism of action makes SR1555 a compelling therapeutic candidate for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the RORy inverse agonist activity of **SR1555 hydrochloride**, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

SR1555 hydrochloride functions as an inverse agonist of RORy, a nuclear receptor that acts as a master transcription factor for Th17 cell differentiation. In its active state, RORy binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-21, and IL-22.[1]



SR1555 binds to the ligand-binding pocket of RORy, inducing a conformational change that prevents the recruitment of co-activators and facilitates the binding of co-repressors to the receptor complex. This leads to the transcriptional repression of RORy target genes, thereby inhibiting Th17 cell differentiation and their effector functions. A unique characteristic of SR1555 is its ability to not only suppress Th17 cells but also to promote the expansion of Treg cells, which are crucial for maintaining immune tolerance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the RORy inverse agonist activity of **SR1555 hydrochloride**.

Table 1: In Vitro Activity of SR1555 Hydrochloride

Assay	Cell Type	Parameter	Value	Reference
RORy Inverse Agonist Activity	-	IC50	1 μΜ	[1][2]
IL-17A Gene Expression	EL4 cells	Inhibition	>70% at 10 μM	[1]
Th17 Differentiation	Mouse Splenocytes	Inhibition of IL-17 production	Dose-dependent	[1]
Treg Induction	Mouse Splenocytes	Increase in Foxp3+ cells	Nearly 2-fold increase	[1]

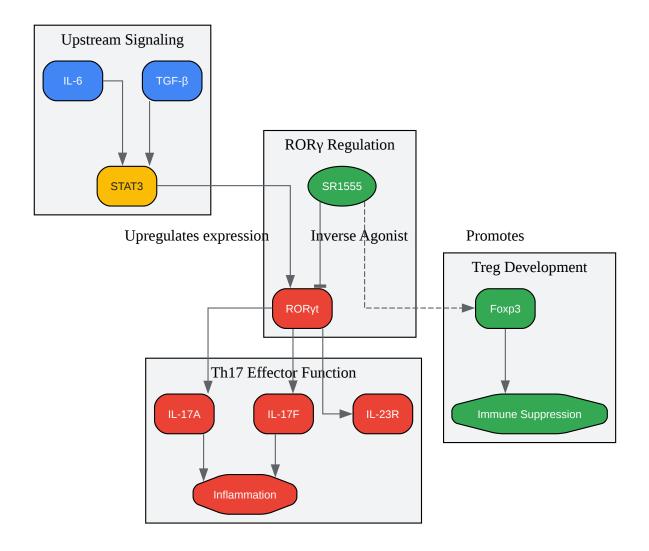
Table 2: In Vivo Activity of SR1555 Hydrochloride

Animal Model	Treatment	Key Finding	Reference
Diet-Induced Obese Mice	5 or 10 mg/kg twice daily (i.p.)	Significant reduction in fat mass and body weight, improved insulin sensitivity	



Signaling Pathways and Experimental Workflows

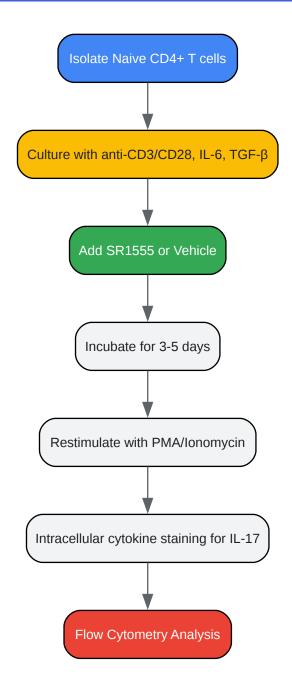
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.



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Caption: RORy Signaling Pathway and SR1555 Inhibition.

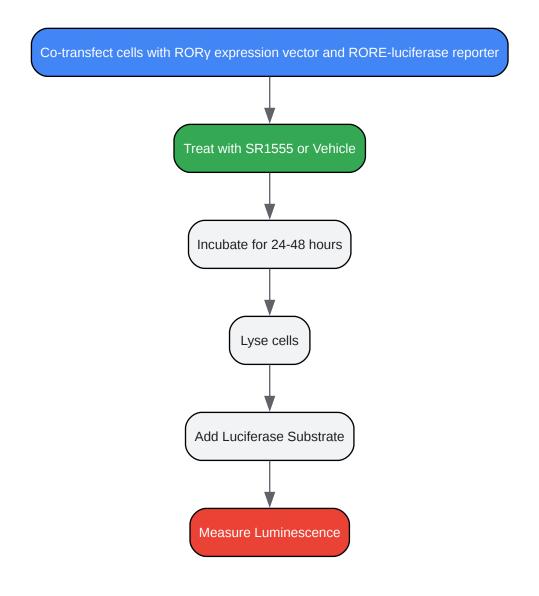




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Caption: Th17 Differentiation Assay Workflow.





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Caption: Luciferase Reporter Assay Workflow.

Experimental Protocols RORy Luciferase Reporter Assay

This assay is used to quantify the inverse agonist activity of SR1555 on RORy-mediated transcription.

- Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
- Plasmids:



- An expression vector for full-length human RORy or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
- A reporter plasmid containing multiple copies of a ROR Response Element (RORE) upstream of a firefly luciferase gene.
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

Protocol:

- Seed HEK293T cells in 96-well plates.
- Co-transfect the cells with the RORy expression vector, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
- After 24 hours, treat the cells with a dose-response of SR1555 hydrochloride or vehicle control (e.g., DMSO).
- Incubate for an additional 24 hours.
- Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated from the dose-response curve.

In Vitro Th17 Differentiation Assay

This assay assesses the effect of SR1555 on the differentiation of naive CD4+ T cells into Th17 cells.

- Cell Source: Splenocytes or purified naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from mice (e.g., C57BL/6).
- Th17 Polarizing Conditions:
 - Anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation.



- Recombinant murine IL-6 and TGF-β.
- Anti-IFN-y and anti-IL-4 antibodies to block differentiation into other T helper subsets.
- Protocol:
 - Isolate splenocytes or naive CD4+ T cells.
 - Culture the cells under Th17 polarizing conditions in the presence of a dose-response of SR1555 hydrochloride or vehicle control.
 - After 3-5 days, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
 - Perform intracellular cytokine staining for IL-17A.
 - Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

In Vitro Treg Induction Assay

This assay evaluates the ability of SR1555 to promote the generation of induced Treg cells.

- Cell Source: Purified naive CD4+ T cells from mice.
- Treg Polarizing Conditions:
 - Anti-CD3 and anti-CD28 antibodies.
 - Recombinant human TGF-β.
 - Recombinant murine IL-2.
- Protocol:
 - Culture naive CD4+ T cells under Treg polarizing conditions with SR1555 hydrochloride or vehicle control.
 - After 3-5 days, harvest the cells.



- Perform intracellular staining for the transcription factor Foxp3, a key marker for Treg cells.
- Analyze the percentage of Foxp3-expressing CD4+ T cells by flow cytometry.

Quantitative Real-Time PCR (qPCR)

This method is used to measure the effect of SR1555 on the expression of RORy target genes.

- Cell Source: EL4 cells or primary T cells differentiated under Th17 conditions.
- Protocol:
 - Treat cells with SR1555 hydrochloride or vehicle for a specified time (e.g., 24 hours).
 - Isolate total RNA from the cells.
 - Synthesize cDNA by reverse transcription.
 - Perform qPCR using primers specific for target genes (e.g., II17a, II17f, Rorc, Foxp3) and a housekeeping gene for normalization (e.g., Actb or Gapdh).
 - Calculate the relative gene expression using the $\Delta\Delta$ Ct method.

Conclusion

SR1555 hydrochloride is a valuable research tool for investigating the role of RORy in immune regulation and autoimmune diseases. Its ability to potently and selectively inhibit RORy-mediated Th17 differentiation while promoting Treg development highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of SR1555 and other RORy inverse agonists.

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References

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